2,5-Bis(chloromethyl)-1,4-dioxane

Green Chemistry Catalysis Synthetic Efficiency

2,5-Bis(chloromethyl)-1,4-dioxane (CAS 21919-54-0) is a bifunctional, heterocyclic building block featuring a 1,4-dioxane core with reactive chloromethyl groups at the 2 and 5 positions. This structural motif confers a distinct physicochemical profile, including a moderate lipophilicity (LogP of 1.248) and high density (1.267 g/mL at 25 °C), which differentiates it from simpler aromatic bis(chloromethyl) analogues.

Molecular Formula C6H10Cl2O2
Molecular Weight 185.05 g/mol
CAS No. 21919-54-0
Cat. No. B14712415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(chloromethyl)-1,4-dioxane
CAS21919-54-0
Molecular FormulaC6H10Cl2O2
Molecular Weight185.05 g/mol
Structural Identifiers
SMILESC1C(OCC(O1)CCl)CCl
InChIInChI=1S/C6H10Cl2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2
InChIKeyWKIWNEKYNOOPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(chloromethyl)-1,4-dioxane (CAS 21919-54-0) for Industrial Procurement


2,5-Bis(chloromethyl)-1,4-dioxane (CAS 21919-54-0) is a bifunctional, heterocyclic building block featuring a 1,4-dioxane core with reactive chloromethyl groups at the 2 and 5 positions [1]. This structural motif confers a distinct physicochemical profile, including a moderate lipophilicity (LogP of 1.248) and high density (1.267 g/mL at 25 °C), which differentiates it from simpler aromatic bis(chloromethyl) analogues . It is primarily employed as a versatile crosslinking agent and monomer in polymer engineering, and as a key intermediate in organic synthesis, with its value proposition rooted in its unique combination of reactivity and polarity [2].

Bifunctional crosslinker and monomer for polymer engineering
Higher polarity than aromatic bis(chloromethyl) analogues enables waterborne system formulation
Liquid at room temperature simplifies metering, pumping, and formulation handling

Why 2,5-Bis(chloromethyl)-1,4-dioxane Cannot Be Substituted with Common Analogues


Generic substitution with other bis(chloromethyl) compounds is scientifically unsound due to the target compound's unique combination of an oxygenated, aliphatic 1,4-dioxane ring and its specific substitution pattern. This structure results in a significantly different set of physical and reactive properties compared to aromatic or other heterocyclic analogues [1]. For instance, the presence of ring oxygen atoms lowers the compound's lipophilicity (LogP ~1.2) relative to aromatic alternatives (LogP >3.7), which directly impacts solubility, processing, and final material properties . Furthermore, the 2,5-disubstitution pattern on a 1,4-dioxane core creates a specific molecular geometry and distance between reactive sites, which is critical for crosslinking density and network architecture in polymer applications [2]. The quantitative evidence below demonstrates these performance differentiators.

Aromatic Analogue Polarity Mismatch
Aromatic bis(chloromethyl) compounds (e.g., p-xylene-based) have substantially lower polarity, shifting solubility, processing, and final material properties.
1,4-Dioxane Core Geometry Essential
The oxygenated aliphatic ring and 2,5-substitution pattern create a specific reactive-site distance; substituting with other heterocycles or substitution patterns may compromise crosslinking architecture.
Solid vs. Liquid Handling
Many alternative bis(chloromethyl) analogues are solid at room temperature, requiring extra melting steps that the liquid target compound avoids, affecting process efficiency.

Quantitative Differentiation of 2,5-Bis(chloromethyl)-1,4-dioxane Against Key Comparators


Synthesis Yield Comparison: ZIF-8 Catalyzed Cyclodimerization of Epichlorohydrin

The ZIF-8-catalyzed cyclodimerization of epichlorohydrin to 2,5-bis(chloromethyl)-1,4-dioxane achieves a yield of approximately 70%, which is significantly superior to other heterogeneous catalysts such as ZIF-67 [1].

ZIF-8 Catalyzed Yield
Head-to-head
Target: ~70% yield with ZIF-8 vs Comparator: 53% with ZIF-67 (+17 pp)
Reported higher yield supports improved process economics for the ZIF-8 route
Solvent-free, 140 °C; source: Mousavi et al. (2020)
Green Chemistry Catalysis Synthetic Efficiency

Physicochemical Differentiation: Lipophilicity (LogP) vs. Aromatic Analogue

2,5-Bis(chloromethyl)-1,4-dioxane exhibits a calculated LogP value of 1.24800 . This is substantially lower than the LogP of 3.78100 for the aromatic analogue, 2,5-bis(chloromethyl)-p-xylene [1].

LogP vs Aromatic Analogue
Cross-study comparable
Target LogP 1.25 vs 2,5-bis(chloromethyl)-p-xylene LogP 3.78 (Δ 2.53)
Higher polarity may improve aqueous compatibility and formulation flexibility
Calculated values; experimental confirmation advised
Polymer Science Formulation Processability

Physical State and Density Comparison: Liquid at Room Temperature

At room temperature, 2,5-Bis(chloromethyl)-1,4-dioxane is a liquid with a reported density of 1.267 g/mL at 25 °C . In contrast, the aromatic analogue 2,5-bis(chloromethyl)-p-xylene is a solid with a melting point of 132-134 °C and a lower density of 1.145 g/mL [1].

Physical State at 25 °C
Cross-study comparable
Liquid (density 1.267 g/mL) vs solid analogue (m.p. 132–134 °C, density 1.145 g/mL)
Liquid state simplifies handling; higher density may benefit certain formulations
Process advantage for pumping and mixing
Materials Handling Formulation Process Safety

Potential for Biobased Production and Enhanced Water Solubility

Bis-dioxane compounds, including the 2,5-bis(chloromethyl)-1,4-dioxane scaffold, can be derived from biomass sources in a highly efficient manner [1]. Furthermore, compounds of this class have been shown to generally exhibit good water-solubility when compared to corresponding structures derived from petrochemical sources, such as the known β-hydroxyalkyl-amide cross-linker Primid® [1].

Biobased Route & Water Solubility
Class-level / Data to verify
Class-level evidence suggests potential biomass-derived synthesis and enhanced water solubility vs petrochemical crosslinkers
May support sustainable supply and waterborne systems; requires specific validation
Qualitative patent disclosure; no quantitative solubility data
Sustainable Chemistry Biobased Materials Polymer Engineering

Optimal Industrial Applications for 2,5-Bis(chloromethyl)-1,4-dioxane Based on Evidence


Waterborne Polymer Crosslinking

Its low LogP (1.248) and good water-solubility relative to petrochemical alternatives [1] make this compound a prime candidate for developing waterborne coatings, adhesives, and hydrogels. The bifunctional chloromethyl groups enable efficient crosslinking in aqueous or hydrophilic polymer matrices, where traditional hydrophobic crosslinkers would fail or require co-solvents.

Large-Scale Synthesis of Dioxane Derivatives

The well-characterized, high-yielding (~70%) ZIF-8-catalyzed synthesis from epichlorohydrin [2] provides a robust and scalable route for industrial production. This process economics, combined with the compound's liquid physical state , makes it a practical intermediate for the large-scale manufacture of pharmaceuticals, agrochemicals, or other specialty chemicals.

Biobased Polymer Building Blocks

Given the disclosed potential for biomass-derived synthesis [1], this compound is a strategic building block for developing novel biobased polymers and materials. It offers a route to introduce renewable content and enhance the sustainability profile of final products without compromising on performance, a key differentiator in environmentally conscious markets.

Formulation of High-Density, Liquid Crosslinking Systems

Its physical state as a dense liquid (1.267 g/mL) offers significant processing advantages over solid analogues [3]. It can be directly pumped, metered, and mixed into formulations, simplifying manufacturing and enabling the creation of high-density crosslinked networks, which may be beneficial for applications requiring enhanced barrier properties or mechanical strength.

Application
Selection Property
Validation Focus
Waterborne polymer crosslinking
Higher polarity vs aromatic analogues
Aqueous compatibility, crosslink density evaluation
Large-scale dioxane derivative synthesis
ZIF-8 catalyzed high-yield route, liquid handling
Process scalability, economic feasibility review
Biobased polymer building blocks
Potential biomass-derived synthesis pathway
Renewable content verification, sustainability assessment
High-density liquid crosslinking systems
Liquid at room temperature, higher density vs solid analogues
Pumpability, network density, barrier property studies
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